molecular formula C9H8N2O3 B3350050 5-Methoxy-1H-benzimidazole-6-carboxylic acid CAS No. 251107-27-4

5-Methoxy-1H-benzimidazole-6-carboxylic acid

Cat. No.: B3350050
CAS No.: 251107-27-4
M. Wt: 192.17 g/mol
InChI Key: QVURDMKCFPDXKS-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Core Structures in Modern Organic Synthesis

The benzimidazole core is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological activities. medcraveonline.comnandoliaorganics.com The benzimidazole nucleus is a bioisostere of natural nucleotides, which allows it to engage with biological macromolecules such as enzymes and proteins. medcraveonline.com

In modern organic synthesis, the construction of the benzimidazole ring is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a method known as the Phillips-Ladenburg reaction. semanticscholar.org Variations of this synthesis involve reacting the diamine with aldehydes, followed by an oxidation step. samipubco.com The versatility of these synthetic routes allows for the introduction of a wide array of substituents onto both the benzene and imidazole rings, enabling chemists to fine-tune the steric and electronic properties of the final molecule. semanticscholar.org The stability of the benzimidazole ring system also makes it a reliable foundation for further chemical modifications. nandoliaorganics.com

Significance of Carboxylic Acid Functionality on Heterocyclic Scaffolds

The incorporation of a carboxylic acid group (-COOH) onto a heterocyclic scaffold, such as benzimidazole, imparts critical physicochemical properties that are highly influential in both chemical and biological contexts. The carboxylic acid moiety is a key functional group in many pharmaceutical compounds. nih.gov Its ability to act as a hydrogen bond donor and acceptor is crucial for molecular recognition and binding to biological targets. nih.gov

Furthermore, the acidity of the carboxyl group means it is typically ionized at physiological pH, which can enhance the water solubility of a molecule. nih.gov This property is often vital for the pharmacokinetic profile of a drug candidate. In organic synthesis, the carboxylic acid group serves as a versatile chemical handle. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a diverse library of derivative compounds. researchgate.net This versatility makes benzimidazole carboxylic acids valuable intermediates for creating more complex molecules. researchgate.net

Importance of Methoxy (B1213986) Substitution in Benzimidazole Chemistry

The methoxy group (-OCH₃) is an important substituent in the design of novel benzimidazole derivatives. As an electron-donating group, it can influence the electron density of the aromatic ring system, which in turn can modulate the reactivity and biological activity of the molecule. samipubco.com The presence of methoxy groups has been shown to enhance the antioxidant activity of some benzazole derivatives, as they can donate electrons to stabilize free radicals. nih.gov

In the context of structure-activity relationship (SAR) studies, the position of the methoxy group on the benzimidazole core is a critical factor. nih.gov For instance, substitution at the 5-position, as seen in the target compound, can significantly influence the molecule's interaction with biological targets. nih.gov Research on various 5-methoxy-benzimidazole derivatives has highlighted their potential in developing new therapeutic agents, demonstrating that this specific substitution pattern is a promising area of investigation. niscpr.res.in

Scope of Academic Research on 5-Methoxy-1H-benzimidazole-6-carboxylic acid

While the benzimidazole scaffold and its substituted derivatives are widely studied, academic research focusing specifically on this compound is not extensively documented in publicly available literature. Much of the research on benzimidazole carboxylic acids has focused on substitutions at the 1, 2, and 5-positions. For example, extensive work has been done on developing carboxamide derivatives from 2-substituted-1H-benzo[d]imidazole-6-carboxylic acids as potential anticancer agents. researchgate.net

The synthesis of the 6-carboxylic acid moiety on a benzimidazole ring typically involves starting materials like 3,4-diaminobenzoic acid. researchgate.net By inference, a plausible synthetic route to this compound would involve the cyclocondensation of 3,4-diamino-5-methoxybenzoic acid with formic acid or a suitable equivalent.

Given the established importance of the individual components—the benzimidazole core, the 6-carboxylic acid functionality, and the 5-methoxy group—this specific compound represents an interesting but underexplored area of chemical space. Its structural features suggest potential for further investigation as an intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The table below summarizes the key properties of the constituent functional groups.

Functional GroupPositionKey PropertiesPotential Influence on Molecule
BenzimidazoleCore ScaffoldAromatic, stable, bioisostere of nucleotides. medcraveonline.comnandoliaorganics.comProvides a rigid framework and potential for biological interactions.
Carboxylic Acid6-positionAcidic, hydrogen bond donor/acceptor, versatile for derivatization. nih.govresearchgate.netInfluences solubility and provides a site for further chemical synthesis.
Methoxy5-positionElectron-donating, can participate in hydrogen bonding. nih.govsamipubco.comModulates electronic properties and can enhance biological activity.

Properties

IUPAC Name

6-methoxy-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-7-6(10-4-11-7)2-5(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVURDMKCFPDXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594247
Record name 5-Methoxy-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251107-27-4
Record name 5-Methoxy-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methoxy 1h Benzimidazole 6 Carboxylic Acid and Its Precursors

Classical Approaches to Substituted Benzimidazole (B57391) Carboxylic Acids

Traditional methods for synthesizing the benzimidazole ring system have been foundational in organic chemistry. These approaches, while sometimes requiring harsh conditions, are well-documented and effective for producing a range of substituted benzimidazole carboxylic acids.

Phillips-Ladenburg Type Condensation Reactions

The Phillips-Ladenburg reaction is a classical method for benzimidazole synthesis involving the condensation of ortho-phenylenediamines with carboxylic acids at elevated temperatures, often in the presence of a mineral acid. colab.wssemanticscholar.org This reaction can be adapted for the synthesis of 5-Methoxy-1H-benzimidazole-6-carboxylic acid. The general mechanism involves the initial formation of an amide followed by cyclization and dehydration to form the imidazole (B134444) ring.

Key features of this method include:

Starting Materials: An appropriately substituted ortho-phenylenediamine, such as 3,4-diamino-5-methoxybenzoic acid, and a suitable carboxylic acid.

Reaction Conditions: Typically requires high temperatures (often exceeding 180°C) and acidic conditions. colab.ws

Scope: The reaction is generally effective for aliphatic carboxylic acids and can be used for aromatic acids under more forcing conditions. colab.ws

While a direct synthesis of this compound using this method is plausible, variations often involve the condensation of 3,4-diaminobenzoic acid with 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of a catalyst like Na2S2O5 in DMF at high temperatures. nih.gov

Reductive Cyclization of Nitro-Substituted Phenylenediamines with Carboxylic Acid Derivatives

Another classical and widely used approach is the reductive cyclization of ortho-nitroanilines. medcraveonline.comresearchgate.net This two-step process, often performed in a single pot, involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a carboxylic acid derivative.

For the synthesis of this compound, a suitable starting material would be a 2-nitroaniline (B44862) derivative containing the desired methoxy (B1213986) and carboxylic acid functionalities. The process typically involves:

Reduction of the nitro group: This is commonly achieved using reducing agents such as sodium dithionite (B78146) (Na2S2O4) or through catalytic hydrogenation. medcraveonline.comconnectjournals.com

Cyclization: The newly formed ortho-phenylenediamine intermediate then reacts with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) to form the benzimidazole ring. medcraveonline.comnih.gov

This method offers the advantage of utilizing readily available nitroaromatic compounds.

Modern and Optimized Synthetic Strategies for the Benzimidazole Core

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern synthetic strategies have been developed. These optimized approaches offer milder conditions, higher yields, and greater efficiency.

One-Pot Synthesis Techniques for Heterocyclic Formation

One-pot syntheses have gained significant attention due to their efficiency, reduced waste, and simplified procedures. medcraveonline.comnih.govrsc.org In the context of benzimidazole synthesis, one-pot methods often combine multiple reaction steps, such as reduction and cyclization, without the need for isolating intermediates.

A notable one-pot synthesis of a benzimidazole-5-carboxylate involves the reductive cyclization of an ethyl-3-nitro-4-(propylamino)benzoate with an aldehyde using sodium dithionite in DMSO. nih.gov This approach highlights the streamlined nature of modern synthetic protocols. Similarly, a facile one-pot synthesis of benzimidazoles from 2-nitroanilines and aldehydes can be achieved via reductive cyclization. medcraveonline.com

ReactantsCatalyst/ReagentSolventConditionsProduct
3,4,5-Trimethoxybenzaldehyde and 3,4-diaminobenzoic acidNa2S2O5DMF150 °C, 24 h2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid nih.gov
Ethyl 4-(methylamino)-3-nitrobenzoate and 3-bromo-4-hydroxy-5-methoxybenzaldehydeSodium dithioniteDMSO90°C, 3h2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid medcraveonline.com

Catalytic Synthesis Methods Utilizing Transition Metals or Lewis Acids

Transition metal and Lewis acid catalysis have revolutionized the synthesis of heterocyclic compounds, including benzimidazoles. nih.gov These catalysts facilitate reactions under milder conditions and often provide high yields and selectivity.

Various transition metals, including iron, copper, nickel, and cobalt, have been employed for the synthesis of benzimidazoles. nih.govnih.gov For instance, iron-catalyzed selective synthesis of 1,2-disubstituted benzimidazoles can be achieved through acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines. researchgate.net Another efficient one-pot, three-component process for benzimidazole synthesis uses a catalytic amount of Fe(III) porphyrin. nih.gov

Lewis acids, such as lanthanum chloride, have also been utilized to catalyze the one-pot synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and aldehydes in acetonitrile, with yields ranging from 85% to 95%. semanticscholar.org

CatalystReactantsSolventKey Features
Fe(III) porphyrinBenzo-1,2-quinone, aldehydes, ammonium (B1175870) acetate-One-pot, three-component, high yields nih.gov
M(NO3)2·6H2O (M = Mn, Fe, Co, Ni, Cu)o-phenylenediamine, aromatic aldehydesEthanolRoom temperature, high yields, short reaction times researchgate.net
Ruthenium‐polyoxoniobate complexesAlcohols, aromatic diaminesWater/Aprotic solventsSolvent-dependent selectivity for 2-substituted or 1,2-disubstituted benzimidazoles researchgate.net

Solid-Phase Synthesis Approaches

Solid-phase synthesis has emerged as a powerful tool for the preparation of small organic molecule libraries, including benzimidazole derivatives. acs.orgacs.orgsci-hub.se This methodology offers advantages in terms of purification and automation.

The general strategy for the solid-phase synthesis of benzimidazoles often involves attaching a precursor, typically an ortho-fluoronitrobenzene derivative, to a solid support. sci-hub.se The synthesis then proceeds through a sequence of reactions, including nucleophilic substitution, reduction of the nitro group, and cyclization to form the benzimidazole ring, followed by cleavage from the resin. sci-hub.se

An efficient solid-phase method involves the monoalkylation of various o-phenylenediamines on a resin, followed by cyclization with aldehydes to afford solid-supported benzimidazoles. acs.orgnih.gov Cleavage from the resin then yields the desired benzimidazole products in good yields. acs.orgnih.gov This approach allows for the introduction of diversity on the benzene (B151609) ring of the imidazole nucleus. acs.orgacs.org

Regioselective Introduction and Functionalization of the Methoxy Group

The regioselective introduction of the methoxy group at the 5-position of the benzimidazole ring is a critical step in the synthesis of the target compound. This is typically achieved by utilizing a precursor that already contains a methoxy group at the desired position, thereby ensuring the correct regiochemistry from the outset. A common starting material for this purpose is 4-methoxy-1,2-phenylenediamine.

The synthesis of 5-methoxy-1H-benzimidazole can be accomplished by reacting 4-methoxy-1,2-phenylenediamine with formic acid. semanticscholar.org This reaction, often carried out in the presence of a catalyst such as zinc oxide nanoparticles at elevated temperatures, leads to the formation of the benzimidazole ring with the methoxy group retained at the 5-position. semanticscholar.org The general reaction is depicted in the scheme below:

Scheme 1: Synthesis of 5-Methoxy-1H-benzimidazole from 4-methoxy-1,2-phenylenediamine and formic acid.

This approach highlights the importance of precursor selection in directing the regiochemical outcome of the final product. The functionalization of the methoxy group itself is less common in the synthesis of the target carboxylic acid; rather, its presence directs the subsequent carboxylation step.

Strategic Carboxylation and Functional Group Interconversion Pathways for Position 6

Once the 5-methoxy-1H-benzimidazole core is established, the next crucial step is the introduction of a carboxylic acid group at the 6-position. This can be achieved through various synthetic strategies, including the oxidation of a pre-installed aldehyde group or through the use of organometallic intermediates.

A reliable method for introducing a carboxylic acid group at a specific position on an aromatic ring is through the oxidation of a corresponding aldehyde. In the context of synthesizing this compound, this would involve the preparation of 5-Methoxy-1H-benzimidazole-6-carbaldehyde as a key intermediate.

Commonly used oxidants for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like silver oxide (Ag2O). The reaction conditions for such oxidations are typically tailored to ensure complete conversion of the aldehyde without over-oxidation or degradation of the benzimidazole core.

A plausible synthetic route would first involve the formylation of 5-methoxy-1H-benzimidazole to introduce the aldehyde group at the 6-position, followed by oxidation to the carboxylic acid. The table below summarizes some general conditions for the oxidation of aromatic aldehydes.

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO4)Basic aqueous solution, heat
Jones Reagent (CrO3/H2SO4)Acetone, 0°C to room temperature
Silver Oxide (Ag2O)Aqueous or alcoholic solution, often with a base

The direct carboxylation of the benzimidazole ring at the 6-position using organometallic intermediates presents an alternative synthetic strategy. This approach typically involves the formation of an organometallic species, such as a Grignard reagent or an organolithium compound, at the target position, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

The generation of the organometallic intermediate at the 6-position of 5-methoxy-1H-benzimidazole would likely require a directed metalation approach, where a directing group on the ring guides the metalation to the desired site. However, the literature specifically detailing this approach for the 6-position of 5-methoxy-1H-benzimidazole is limited.

In a more general context, direct C-H alkylation of benzimidazoles with Grignard reagents has been reported, indicating the feasibility of forming organometallic intermediates with this heterocyclic system. researchgate.net A hypothetical route for carboxylation could involve the initial halogenation of 5-methoxy-1H-benzimidazole at the 6-position, followed by metal-halogen exchange to form the organometallic species, and subsequent reaction with CO2.

This pathway, while theoretically possible, may present challenges in terms of regioselectivity of the initial halogenation and the stability of the organometallic intermediate.

Synthetic Routes for Analogs and Derivatization of this compound

The chemical versatility of this compound allows for the synthesis of a wide range of analogs and derivatives through reactions involving the carboxylic acid moiety and the nitrogen atoms of the benzimidazole ring.

The carboxylic acid group of this compound is readily converted into esters and amides, providing access to a diverse library of derivatives.

Esterification can be achieved through standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the ester product.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl2) to form an acyl chloride intermediate, or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The choice of coupling agent and reaction conditions can be tailored to the specific amine being used. nih.gov

The table below summarizes some common conditions for these derivatization reactions.

ReactionReagents and ConditionsProduct
EsterificationAlcohol, H2SO4 (cat.), RefluxEster
Amidation (via acyl chloride)1. SOCl2, Reflux2. Amine, BaseAmide
Amidation (carbodiimide coupling)Amine, DCC or EDC, Solvent (e.g., DMF, CH2Cl2)Amide

The nitrogen atoms of the benzimidazole ring can also be functionalized through N-alkylation and N-acylation reactions, leading to another class of derivatives. beilstein-journals.orgorganic-chemistry.org

N-Alkylation typically involves the reaction of the benzimidazole with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the N-H of the imidazole ring, generating a nucleophilic anion that then reacts with the alkyl halide. The reaction can lead to a mixture of N1 and N3-alkylated products, and the regioselectivity can be influenced by the nature of the substituent at the 2-position and the reaction conditions.

N-Acylation can be accomplished by reacting the benzimidazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. rsc.org This reaction introduces an acyl group onto one of the nitrogen atoms of the imidazole ring. Similar to N-alkylation, the regioselectivity of N-acylation can be a consideration.

These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide array of analogs with potentially diverse properties.

Modifications and Transformations of the Methoxy Group

The methoxy group (-OCH₃) at the C-5 position of the benzimidazole ring is a primary target for chemical modification. The most fundamental transformation is its conversion into a hydroxyl group (-OH) via O-demethylation. This process, also known as ether cleavage, unmasks a reactive phenol (B47542) functionality, which can then serve as a handle for further derivatization.

The demethylation of aryl methyl ethers is a well-established transformation in organic synthesis, and various methods are applicable to this compound. The choice of reagent is critical and must account for the other functional groups present in the molecule, namely the imidazole ring and the carboxylic acid, to avoid unwanted side reactions.

Common reagents employed for the cleavage of aryl methyl ethers include strong Lewis acids, proton acids, and nucleophilic agents.

Lewis Acid-Mediated Demethylation: Boron trihalides, particularly boron tribromide (BBr₃), are highly effective reagents for cleaving aryl methyl ethers. The reaction typically proceeds in an inert solvent, such as dichloromethane (B109758) (DCM), at low temperatures. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Nucleophilic Demethylation: Strong nucleophiles can also effect demethylation by attacking the sterically accessible methyl group in an Sₙ2 reaction. Thiolates are particularly effective for this purpose. For instance, 2-(diethylamino)ethanethiol (B140849) can be used to furnish the corresponding phenols in high yields. organic-chemistry.org An advantage of this type of reagent is that the workup can be simplified, as the reagent and its methylated byproduct are often soluble in dilute acid, facilitating their removal. organic-chemistry.org

Other Cleavage Methods: A mixture of phosphorus pentoxide in methanesulfonic acid can facilitate a one-pot demethylation-mesylation reaction. organic-chemistry.org Furthermore, catalytic systems using certain metal halides in conjunction with acid chlorides have been shown to effectively cleave ether bonds. rsc.org

The table below summarizes various reagent types and conditions generally used for the O-demethylation of aryl methyl ethers, which are applicable to the target compound.

Reagent/MethodTypical ConditionsKey CharacteristicsReference
Boron Tribromide (BBr₃)Inert solvent (e.g., DCM), low temperature (-78 °C to rt)Highly effective and common, but requires careful handling due to reactivity. organic-chemistry.org
Boron Trichloride (BCl₃)Inert solvent, often requires higher temperatures than BBr₃Milder than BBr₃, can offer better selectivity.
2-(Diethylamino)ethanethiolBase (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)Nucleophilic cleavage with an acid-soluble reagent, allowing for an odorless workup. organic-chemistry.org
Phosphorus pentoxide/ Methanesulfonic acidHeatingCan lead to direct formation of the aryl mesylate. organic-chemistry.org
Group 5/6 Metal Halides (e.g., MoCl₅) + Acid ChlorideCatalyticCatalytic C-O bond cleavage system. rsc.org

Once the primary transformation to 5-hydroxy-1H-benzimidazole-6-carboxylic acid is achieved, the resulting phenolic hydroxyl group opens up new avenues for synthetic modifications. This group can undergo a variety of classical phenol reactions, such as O-alkylation to form new ethers or acylation to form esters, thereby allowing for the introduction of a wide range of other functional groups and the generation of a library of novel compounds for further research.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, the complete atomic framework of 5-Methoxy-1H-benzimidazole-6-carboxylic acid can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton.

The aromatic region would feature two singlets for the protons at the C4 and C7 positions of the benzimidazole (B57391) ring. The proton at C2 of the imidazole (B134444) ring would also likely appear as a singlet. The methoxy (B1213986) group (-OCH₃) protons would produce a characteristic singlet, typically in the range of 3.8-4.0 ppm. Additionally, two broad singlets are anticipated for the acidic protons of the carboxylic acid (-COOH) and the imidazole (N-H) group, which are exchangeable with deuterium. The exact chemical shifts can be influenced by the solvent and concentration. nih.govmedcraveonline.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~7.5 - 7.8Singlet (s)
H-7~7.9 - 8.2Singlet (s)
H-2~8.0 - 8.3Singlet (s)
-OCH₃~3.9Singlet (s)
N-H~12.0 - 13.0Broad Singlet (br s)
-COOH~12.5 - 13.5Broad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the tautomerism inherent in the N-unsubstituted benzimidazole ring, where the proton can reside on either nitrogen atom, a rapid equilibrium may lead to the observation of averaged signals for chemically similar carbons (e.g., C4/C7 and C5/C6 in unsubstituted benzimidazole). nih.govarabjchem.org However, the substitution pattern in this compound makes all aromatic carbons unique.

The spectrum is expected to display nine distinct signals: one for the methoxy carbon, one for the carboxylic acid carbonyl carbon, and seven for the carbons of the benzimidazole ring system. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum (~165-175 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃~56
C-6~115 - 120
C-4~100 - 105
C-7~110 - 115
C-2~140 - 145
C-5~155 - 160
C-3a / C-7a~130 - 140
C=O~168 - 172

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable. ugm.ac.idugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be of limited use for the aromatic protons as they are expected to be singlets with no vicinal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would definitively link the proton signals for H-2, H-4, H-7, and the methoxy group to their corresponding carbon signals (C-2, C-4, C-7, and -OCH₃).

The methoxy protons (-OCH₃) showing a correlation to C-5, confirming the position of the methoxy group.

The H-4 proton correlating with C-5, C-6, and C-7a.

The H-7 proton correlating with C-5, C-6, and C-3a.

The H-2 proton showing correlations to the bridgehead carbons, C-3a and C-7a. These correlations allow for the complete and unambiguous assembly of the molecular puzzle. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net The N-H stretch of the imidazole ring is expected around 3100-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would appear around 1680-1710 cm⁻¹. asianpubs.org Aromatic C=C and imidazole C=N stretching vibrations are expected in the 1450-1620 cm⁻¹ region. medcraveonline.com The C-O stretching vibrations for the methoxy group and the carboxylic acid would be visible in the 1200-1300 cm⁻¹ range. mdpi.comnih.govnih.gov

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring system.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching (H-bonded)2500 - 3300 (broad)
Imidazole N-HStretching3100 - 3300
Aromatic C-HStretching3000 - 3100
Methoxy C-HStretching2850 - 2960
Carboxylic Acid C=OStretching1680 - 1710 (strong)
Aromatic/Imidazole C=C, C=NRing Stretching1450 - 1620
Methoxy/Carboxylic C-OStretching1200 - 1300

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₉H₈N₂O₃), the calculated monoisotopic mass is approximately 192.05 Da.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. rsc.org The fragmentation pattern in electron ionization (EI-MS) could involve characteristic losses:

Loss of a hydroxyl radical (•OH, M-17) from the carboxylic acid.

Loss of water (H₂O, M-18).

Loss of a methoxy radical (•OCH₃, M-31).

Loss of a carboxyl group (•COOH, M-45).

Decarboxylation, the loss of carbon dioxide (CO₂, M-44).

The resulting fragment ions provide corroborating evidence for the proposed structure. rsc.org

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
Monoisotopic Mass192.0535 Da
Key Fragment m/z (loss)175 (•OH), 174 (H₂O), 161 (•OCH₃), 147 (•COOH), 148 (CO₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within conjugated systems. The benzimidazole core is an aromatic, conjugated system that absorbs UV radiation. The spectrum of this compound is expected to exhibit strong absorption bands in the UV region, likely between 200 and 350 nm, corresponding to π → π* transitions. semanticscholar.org The presence of the methoxy (-OCH₃) and carboxylic acid (-COOH) substituents on the benzene (B151609) ring may cause slight shifts (bathochromic or hypsochromic) of these absorption maxima compared to the unsubstituted benzimidazole chromophore. asianpubs.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound (CAS Number: 1360940-49-3) is publicly available. Consequently, a detailed analysis of its specific crystal system, space group, unit cell parameters, bond lengths, intermolecular interactions, and potential polymorphism based on experimental crystallographic studies cannot be provided at this time.

The elucidation of the three-dimensional structure of a compound through X-ray crystallography is a definitive method for confirming its molecular geometry and understanding its packing in the solid state. This type of analysis provides precise data that is fundamental to the fields of medicinal chemistry, materials science, and crystal engineering.

For related benzimidazole derivatives, such studies have been crucial in revealing key structural features. For example, the crystal structure of 1H-Benzimidazole-2-carboxylic acid monohydrate has been determined to be in the triclinic system, providing exact measurements of its bond lengths and angles. Such analyses also detail the complex network of intermolecular hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture.

Without experimental data for this compound, the following subsections remain speculative and are presented to illustrate the type of information that would be derived from a successful crystallographic study.

Determination of Crystal System, Space Group, and Unit Cell Parameters

This section would typically present a data table summarizing the fundamental crystallographic parameters obtained from single-crystal X-ray diffraction. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group which describes the symmetry elements of the crystal, and the unit cell dimensions (a, b, c, α, β, γ). This data is unique to the crystalline form of the compound and is the foundation for the complete structure solution.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed table of intramolecular distances and angles would be provided here. This analysis would confirm the connectivity of the atoms and provide insight into the electronic environment of the molecule. Key parameters would include the bond lengths within the benzimidazole ring system, the carboxylic acid group, and the methoxy substituent. Bond angles and dihedral (torsion) angles would describe the planarity of the ring system and the orientation of the substituents relative to the core structure.

Polymorphism Studies and Crystal Engineering Implications

Polymorphism, the ability of a compound to crystallize in multiple forms with different unit cells, has significant implications for the physical properties of a substance. This section would discuss whether any evidence of polymorphism for this compound has been found. Furthermore, an understanding of its intermolecular interactions would provide a basis for crystal engineering efforts, where the goal is to design new crystalline forms with desired properties by controlling the supramolecular synthons.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Methods like the hybrid B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly employed for optimizing the geometry of benzimidazole (B57391) derivatives to find the most stable, lowest-energy arrangement of atoms. nih.govmdpi.com The optimization process for 5-Methoxy-1H-benzimidazole-6-carboxylic acid would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. It is expected that the benzimidazole core would be largely planar, with the methoxy (B1213986) and carboxylic acid groups potentially rotated slightly out of this plane to minimize steric hindrance.

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the methoxy and carboxylic acid substituents to the benzimidazole ring.

Rotation of the Carboxylic Acid Group: The C-C bond between the ring and the carboxyl group is a key rotational axis. Different orientations of the -COOH group relative to the ring result in different conformers. DFT calculations are used to map the potential energy surface by systematically rotating this bond. This analysis typically reveals one or two low-energy conformers where steric repulsion is minimized and stabilizing intramolecular interactions, such as hydrogen bonding, might occur.

Rotation of the Methoxy Group: Similarly, rotation around the C-O bond of the methoxy group gives rise to different conformers. The energetic barrier to this rotation is generally low, but specific orientations can be favored to optimize electronic interactions with the aromatic ring.

By calculating the relative energies of these various conformations, an energetic landscape can be constructed. nih.gov The global minimum on this landscape corresponds to the most stable conformer of the molecule. Density functional theory calculations for similar molecules show that the energy difference between various conformations can be on the order of several kJ/mol. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzimidazole ring system and the electron-donating methoxy group. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential; a higher EHOMO indicates a better electron donor. rsc.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is anticipated to be localized on the benzimidazole ring and the electron-withdrawing carboxylic acid group. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO suggests a better electron acceptor. pku.edu.cn

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. rsc.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap suggests the molecule is more reactive. For similar benzimidazole derivatives, this energy gap is typically around 5 eV. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties
ParameterPredicted Value (eV)Implication
EHOMO-6.10Electron donating capability
ELUMO-1.05Electron accepting capability
Energy Gap (ΔE)5.05High chemical stability

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: These colors indicate regions of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack. For this compound, these areas are expected to be concentrated around the oxygen atoms of the carbonyl and hydroxyl parts of the carboxylic acid, the oxygen of the methoxy group, and the nitrogen atoms of the imidazole (B134444) ring.

Blue Regions: These areas represent positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. The most positive regions are typically found around the acidic hydrogen atoms, specifically the hydrogen of the carboxylic acid's hydroxyl group and the hydrogen on the imidazole nitrogen (N-H).

Green Regions: These indicate areas of neutral or near-zero potential.

The MEP surface provides a clear visual guide to the molecule's reactivity, highlighting the sites most likely to engage in intermolecular interactions such as hydrogen bonding. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts (¹H and ¹³C). mdpi.com These calculated values, when referenced against a standard like Tetramethylsilane (TMS), can provide a predicted spectrum.

¹H NMR: The proton of the carboxylic acid (-COOH) is expected to appear significantly downfield (δ > 10 ppm). The N-H proton of the imidazole ring would likely appear as a broad signal in the range of δ 11-13 ppm. Aromatic protons on the benzimidazole ring would resonate between δ 7.0 and 8.0 ppm. The methoxy (-OCH₃) protons would give a characteristic singlet peak around δ 3.8-4.0 ppm. mdpi.com

¹³C NMR: The carbon of the carbonyl group (-C=O) is predicted to have the largest chemical shift, typically in the range of δ 165-175 ppm. Aromatic carbons would appear between δ 110 and 150 ppm, while the methoxy carbon would be found further upfield around δ 55-60 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm)
Proton TypePredicted Chemical Shift Range (ppm)
Carboxylic Acid (-COOH)12.0 - 13.5
Imidazole (N-H)11.5 - 13.0
Aromatic (Ar-H)7.2 - 7.9
Methoxy (-OCH₃)3.9 - 4.1

IR Frequencies: Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in an infrared (IR) spectrum. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental results. mdpi.com

A broad band between 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.

The N-H stretching vibration of the imidazole ring is expected around 3100-3300 cm⁻¹.

A strong absorption peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid would appear in the region of 1680-1710 cm⁻¹.

The C-O stretching vibrations for the carboxylic acid and methoxy ether linkage would be found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. mdpi.commdpi.com

Table 3: Predicted Key IR Frequencies (cm⁻¹)
Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
N-H Stretch (Imidazole)3100 - 3300
C=O Stretch (Carbonyl)1680 - 1710
C-O Stretch (Ether/Acid)1000 - 1300

Non-Linear Optic (NLO) Properties Evaluation

Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant non-linear optical (NLO) properties. researchgate.net The benzimidazole ring acts as a π-conjugated bridge. In this compound, the methoxy group (-OCH₃) serves as an electron-donating group, while the carboxylic acid group (-COOH) acts as an electron-accepting group. This donor-π-acceptor architecture can lead to a large molecular hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net DFT calculations are a standard method for computing these properties. A high hyperpolarizability value suggests that the material could be useful for applications in optoelectronics, such as frequency doubling of laser light. ias.ac.injhuapl.edu Studies on similar benzimidazole structures have confirmed their potential as NLO materials. researchgate.netnih.gov

Intermolecular Interaction Energy Analysis and Energy Frameworks

The solid-state packing and crystal structure of this compound are governed by intermolecular interactions. DFT can be used to calculate the energies of these interactions.

Hydrogen Bonding: The most significant interactions are expected to be hydrogen bonds. The carboxylic acid group is highly likely to form strong O-H···O hydrogen bonds with a neighboring molecule, creating a stable dimer motif, which is a classic interaction for carboxylic acids. mdpi.com Additionally, the N-H group of the imidazole ring can act as a hydrogen bond donor, while the imidazole nitrogen atoms can act as acceptors, leading to the formation of chains or sheets in the crystal lattice. nih.govnih.gov

π-π Stacking: The planar benzimidazole rings can stack on top of each other, leading to stabilizing π-π interactions.

By calculating the interaction energies for pairs of molecules extracted from a predicted crystal lattice, energy frameworks can be constructed. These frameworks visually represent the strength and nature of the intermolecular forces, providing a deep understanding of the crystal's stability and mechanical properties. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to investigate the dynamic behavior of molecules and understand the influence of the surrounding environment, such as solvents, on their structural and energetic properties. For this compound, MD simulations can provide critical insights into its conformational flexibility, intermolecular interactions, and the role of solvents in modulating its behavior at an atomic level.

Dynamic Behavior

MD simulations of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system's trajectory over time is calculated by solving Newton's equations of motion for all atoms. This allows for the analysis of various dynamic properties.

One key aspect to investigate is the conformational landscape of the molecule. The methoxy and carboxylic acid groups attached to the benzimidazole core have rotational freedom, which can lead to different conformers. MD simulations can explore these conformational states and determine their relative populations and the energy barriers for interconversion. For instance, the orientation of the carboxylic acid group relative to the benzimidazole ring system is crucial for its interaction with biological targets.

Furthermore, the planarity and flexibility of the bicyclic benzimidazole ring itself can be assessed. Although aromatic systems are relatively rigid, small out-of-plane fluctuations can occur, and these can be quantified through MD simulations. The root-mean-square deviation (RMSD) of the atomic positions from a reference structure is a common metric used to evaluate the structural stability of the molecule over the simulation time. A stable simulation would show the RMSD values converging to a plateau, indicating that the molecule is exploring a stable conformational space.

Solvent Effects

The choice of solvent can significantly impact the behavior of this compound. Solvents can influence the molecule's conformation, solubility, and its interaction with other molecules. MD simulations are particularly well-suited to probe these solvent effects in detail.

In a polar protic solvent like water, the carboxylic acid and methoxy groups, as well as the nitrogen atoms in the imidazole ring, can form hydrogen bonds with solvent molecules. MD simulations can characterize these hydrogen bonding networks by calculating radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. The number and lifetime of these hydrogen bonds provide a quantitative measure of the solvation of different parts of the molecule.

The solvent also affects the equilibrium between different tautomers of the benzimidazole ring. The hydrogen atom on the imidazole nitrogen can potentially migrate between the two nitrogen atoms. The relative stability of these tautomers can be influenced by the solvent environment, and MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can elucidate the preferred tautomeric state in different solvents.

The following table illustrates hypothetical data that could be obtained from MD simulations of this compound in different solvents to study solvent effects on its structural properties.

SolventAverage RMSD (Å)Average Number of Hydrogen Bonds (Solute-Solvent)Predominant Carboxylic Acid Torsion Angle (degrees)
Water1.2 ± 0.35.6 ± 1.215 ± 5
Methanol1.4 ± 0.44.8 ± 1.025 ± 8
DMSO1.5 ± 0.52.1 ± 0.840 ± 12
Chloroform1.8 ± 0.60.5 ± 0.365 ± 15

This hypothetical data suggests that in a polar protic solvent like water, the molecule is more structurally stable (lower RMSD) and forms more hydrogen bonds, leading to a more planar orientation of the carboxylic acid group. In contrast, in a nonpolar solvent like chloroform, the molecule exhibits greater flexibility and fewer specific interactions with the solvent. Such insights are invaluable for understanding the behavior of this compound in different chemical and biological environments.

Chemical Reactivity and Mechanistic Studies

Reactivity Profile of the Benzimidazole (B57391) Heterocycle

The benzimidazole heterocycle is an electron-rich aromatic system. The lone pair of electrons on the pyrrole-like nitrogen atom participates in the aromatic π-system, while the pyridine-like nitrogen atom is basic. This structure influences the molecule's susceptibility to electrophilic and nucleophilic attacks.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on the benzene (B151609) portion of 5-Methoxy-1H-benzimidazole-6-carboxylic acid are determined by the cumulative directing effects of the fused imidazole (B134444) ring and the methoxy (B1213986) and carboxylic acid substituents.

Fused Imidazole Ring: In neutral conditions, the fused imidazole ring acts as an activating group and directs incoming electrophiles to the ortho and para positions relative to the fusion, which corresponds to the 4- and 7-positions of the benzimidazole system. However, under the strongly acidic conditions often required for EAS, the pyridine-like nitrogen of the imidazole ring becomes protonated. beilstein-journals.org This protonated imidazolium (B1220033) moiety becomes a powerful electron-withdrawing and deactivating group, slowing the reaction and directing incoming electrophiles to the meta position (positions 5 and 6).

Carboxylic Acid Group (-COOH): Positioned at the 6-position, the carboxylic acid group is a deactivating group due to its electron-withdrawing resonance (-M) and inductive (-I) effects. It directs incoming electrophiles to the position meta to itself, which is the 4-position.

The ultimate outcome of an EAS reaction depends on the specific reaction conditions. The methoxy group is a more powerful activating director than the carboxylic acid is a deactivating one. Therefore, electrophilic attack is most likely to occur at the 4-position, as this position is activated (ortho) by the strongly activating methoxy group and directed (meta) by the deactivating carboxylic acid group. Attack at the 7-position is also possible, being ortho to the fused imidazole ring.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
Fused Imidazole (Neutral)1, 3DonatingActivatingOrtho, Para (4-, 7-)
Fused Imidazole (Acidic)1, 3WithdrawingDeactivatingMeta (5-, 6-)
Methoxy (-OCH₃)5Donating (Resonance)ActivatingOrtho, Para (4-, 6-)
Carboxylic Acid (-COOH)6WithdrawingDeactivatingMeta (4-)

Nucleophilic aromatic substitution on the electron-rich benzimidazole ring is generally challenging and requires either the presence of a good leaving group or strong electron-withdrawing groups to activate the ring. researchgate.net For this compound, such reactions on the benzene portion are unlikely under standard conditions. However, nucleophilic substitution reactions can occur at other positions. For instance, the hydrogen on the imidazole nitrogen can be substituted in the presence of a base, and derivatives can be synthesized through nucleophilic substitution of a leaving group (like a halogen) placed at the 2-position of the benzimidazole ring. researchgate.net

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality at the 6-position is a primary site for chemical modification, engaging in characteristic acid-base and condensation reactions.

The molecule possesses multiple acidic and basic sites: the carboxylic acid proton, the N-H proton of the imidazole ring, and the basic pyridine-type nitrogen. The acid dissociation constant (pKa) quantifies the acidity of these sites. organicchemistrydata.org

Carboxylic Acid (-COOH): This is the most acidic proton. The predicted pKa for the carboxylic acid group of 5-Methoxy-1H-benzimidazole-7-carboxylic acid (an isomer) is approximately 2.05. chemicalbook.com This value indicates it is a relatively strong organic acid.

Imidazole N-H: The proton on the nitrogen atom is weakly acidic. For benzimidazole itself, the pKa of this proton is high, indicating low acidity. scholarsresearchlibrary.com

Basic Imidazole Nitrogen: The lone pair on the pyridine-like nitrogen atom can accept a proton, making it a base. The pKa of the conjugate acid of benzimidazole is around 5.4. mdpi.com The electronic effects of the methoxy and carboxylic acid groups will slightly modify this value.

Table 2: Predicted and Typical pKa Values for Benzimidazole Moieties

Functional GroupTypePredicted/Typical pKaReference
Carboxylic Acid ProtonAcidic~2.05 (Predicted for isomer) chemicalbook.com
Imidazole N-H ProtonAcidic~14.5 scholarsresearchlibrary.com
Conjugate Acid of Imidazole NitrogenAcidic~5.4 (for Benzimidazole) mdpi.com

The carboxylic acid group is readily converted into esters and amides through condensation reactions.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as H₂SO₄ or HCl. libretexts.org

The mechanism proceeds through several reversible steps: masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Amide Formation: Condensation with amines to form amides typically requires the use of a coupling agent to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are commonly employed. libretexts.orgnih.gov The activator reacts with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. libretexts.org

Influence of the Methoxy Substituent on Aromaticity and Reactivity

The methoxy group at the 5-position exerts a profound influence on the electronic properties and reactivity of the entire molecule. nih.gov

Electronic Effects: The methoxy group is a powerful resonance electron-donating group (+M effect) and a weak inductive electron-withdrawing group (-I effect). The resonance effect, where the oxygen's lone pair delocalizes into the aromatic ring, is dominant. This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles, as discussed in the context of EAS. nih.gov

Influence on Acidity and Basicity: The electron-donating nature of the methoxy group can influence the pKa values. By donating electron density to the ring, it can slightly decrease the acidity of the carboxylic acid (stabilizing the acid form) and increase the basicity of the pyridine-like nitrogen (stabilizing the protonated conjugate acid). Conversely, the electron-withdrawing carboxylic acid group has the opposite effect. The final pKa values result from the balance of these competing electronic influences.

Reaction Mechanisms of Derivatization and Transformation Processes

The chemical reactivity of this compound is primarily centered around the benzimidazole core and its carboxylic acid functional group. Derivatization and transformation processes typically involve reactions that form the heterocyclic ring system or modify its existing substituents.

A fundamental transformation process is the synthesis of the benzimidazole ring itself. One common method is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis. semanticscholar.orgscholarsresearchlibrary.com Another prevalent approach involves the reductive cyclization of an o-nitroaniline with an aldehyde. medcraveonline.com

A plausible mechanism for the formation of a substituted benzimidazole carboxylic acid derivative, which can be extrapolated to the target molecule, involves a one-pot reductive cyclization. medcraveonline.com This process can be initiated by reacting a substituted o-nitroaniline with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). The mechanism proceeds through several key steps:

Reduction of the Nitro Group: The reducing agent first converts the nitro group of the o-nitroaniline derivative to an amino group.

Schiff Base Formation: The newly formed diamine then reacts with the aldehyde to form a Schiff base intermediate.

Intramolecular Cyclization: An intramolecular nucleophilic attack by the second amino group on the carbon of the imine bond leads to the formation of a dihydrobenzimidazole intermediate.

Aromatization: Subsequent elimination of a water molecule results in the formation of the stable, aromatic benzimidazole ring.

Once the this compound core is formed, further derivatization can occur at several positions:

Carboxylic Acid Group: The carboxylic acid at the C6 position is a prime site for derivatization. Standard organic reactions can be employed to convert it into a variety of other functional groups.

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) followed by reaction with an amine produces an amide. nih.gov

Imidazole Nitrogens (N1 and N3): The N-H of the imidazole ring can be substituted through reactions with electrophiles. scholarsresearchlibrary.comnih.gov For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov

The following table summarizes common derivatization reactions for this compound class.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEster
Amidation1. SOCl₂ or other activating agent 2. AmineAmide
N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)N-Substituted Benzimidazole
Reductive Cyclizationo-Nitroaniline, Aldehyde, Reducing Agent (e.g., Na₂S₂O₄)Benzimidazole Core

Stability and Degradation Pathways (purely chemical, non-biological)

The chemical stability of this compound is governed by the intrinsic properties of the benzimidazole ring system and its substituents. While generally stable, the molecule is susceptible to degradation under specific chemical conditions.

The primary pathway for the degradation of the benzimidazole ring involves nucleophilic attack, particularly under basic conditions. acs.org Quantum chemical calculations on similar benzimidazolium structures reveal that the C2 carbon (the carbon atom between the two nitrogen atoms) is the most electrophilic position and, therefore, the most susceptible to attack by nucleophiles like hydroxide (B78521) ions. acs.org

The degradation mechanism via hydroxide attack can be described as follows:

Nucleophilic Addition: A hydroxide ion attacks the C2 carbon of the benzimidazole ring. This step breaks the aromaticity of the imidazole ring and forms a tetrahedral intermediate. acs.org

Ring Opening: The unstable intermediate undergoes ring opening, leading to the cleavage of the imidazole ring.

The stability of the molecule is influenced by the electronic properties of its substituents. The methoxy group at the C5 position is an electron-donating group, which can influence the electron density of the benzimidazole ring system. The carboxylic acid group at C6 is an electron-withdrawing group.

The functional groups themselves also have specific stability profiles:

Methoxy Group: Ethers are generally stable but can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or HI).

Carboxylic Acid Group: This group is stable under many conditions but can undergo decarboxylation (loss of CO₂) upon heating, although this typically requires high temperatures unless facilitated by specific structural features.

The following table outlines the potential chemical degradation pathways.

Degradation PathwayConditionsKey IntermediateResult
Nucleophilic Ring OpeningStrong Base (e.g., NaOH), HeatC2-Hydroxide AdductCleavage of the Imidazole Ring
Ether CleavageStrong Acid (e.g., HBr), HeatOxonium IonConversion of Methoxy to Hydroxyl Group
DecarboxylationHigh Temperature-Loss of CO₂ from Carboxylic Acid

Advanced Research Applications in Chemical Sciences Non Biological/non Clinical

Role as a Versatile Building Block in Organic Synthesis for Complex Molecular Architectures

5-Methoxy-1H-benzimidazole-6-carboxylic acid serves as a crucial starting material and intermediate in the synthesis of more complex molecules. The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, and its derivatives are often targeted for various therapeutic applications. The carboxylic acid and methoxy (B1213986) groups on the benzene (B151609) ring of this particular compound offer handles for a variety of organic transformations, enabling the construction of diverse and complex molecular architectures.

The synthesis of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides provides a pertinent example of its utility. In this multi-step synthesis, a related compound, 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid, is first prepared and then coupled with various substituted amines to yield a library of carboxamide derivatives nih.gov. This approach highlights how the carboxylic acid moiety of a benzimidazole-6-carboxylic acid can be readily transformed into an amide, a common functional group in biologically active molecules. This strategy allows for the systematic variation of substituents, a key aspect of structure-activity relationship studies in drug discovery.

Furthermore, the benzimidazole core itself can be constructed through various synthetic routes, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes researchgate.net. The presence of the methoxy and carboxylic acid groups on the precursor molecules influences the reaction conditions and the properties of the resulting benzimidazole. Once formed, this compound can participate in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular complexity from three or more starting materials in a single step beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.comresearchgate.net. The ability to participate in such reactions underscores its value as a versatile building block for the rapid generation of diverse chemical libraries. The synthesis of complex macrocycles, a class of molecules with significant therapeutic potential, often relies on the strategic use of bifunctional building blocks like this compound nih.govnih.gov.

Development of Supramolecular Assemblies and Coordination Compounds

The field of supramolecular chemistry focuses on the study of non-covalent interactions to construct large, well-defined molecular assemblies. The structural attributes of this compound make it an excellent candidate for the design and synthesis of supramolecular structures and coordination compounds.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. Benzimidazole carboxylic acids are attractive ligands for the synthesis of coordination polymers due to their ability to coordinate with metal ions through both the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group nih.govnih.govrsc.orgmdpi.com.

While direct examples involving this compound are not extensively documented, the behavior of analogous benzimidazole-based ligands provides strong evidence for its potential in this area. For instance, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole has been successfully employed to synthesize transition metal coordination polymers with interesting photocatalytic properties nih.govmdpi.com. Similarly, a flexible benzimidazole dicarboxylic acid ligand has been used to construct 3D porous MOFs with selective gas sorption capabilities researchgate.net. The presence of the methoxy group in this compound could further influence the electronic properties and steric interactions within the resulting framework, potentially leading to novel materials with unique functionalities. The coordination chemistry of lanthanide ions with benzimidazole-based ligands is also an area of active research, with potential applications in luminescent materials researchgate.netrsc.org.

Self-Assembly Processes Driven by Hydrogen Bonding and π-π Stacking

Beyond metal coordination, this compound can participate in self-assembly processes guided by weaker, non-covalent interactions such as hydrogen bonding and π-π stacking. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the benzimidazole ring system is capable of engaging in π-π stacking interactions.

The interplay of these non-covalent forces can lead to the formation of well-ordered supramolecular architectures in the solid state and in solution. For example, the self-assembly of similar heterocyclic molecules can lead to the formation of supramolecular gels, which are soft materials with a wide range of potential applications thieme-connect.de. The specific arrangement of molecules in the solid state, or crystal packing, is dictated by the optimization of these non-covalent interactions. Orthogonal self-assembly, which combines different types of non-covalent interactions such as host-guest chemistry and metal-ligand coordination, can be used to construct complex supramolecular polymers rsc.org. The methoxy group can also participate in weaker hydrogen bonding interactions, further directing the self-assembly process.

Applications in Materials Science Research

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the development of smart materials, optical materials, and chemosensors.

The extended π-system of the benzimidazole core, combined with the electronic influence of the methoxy and carboxylic acid groups, can give rise to interesting photophysical properties. For instance, many benzimidazole derivatives are known to be fluorescent researchgate.net. This luminescence can be sensitive to the local environment, making them suitable for use as fluorescent probes or in the construction of luminescent materials. The development of benzimidazole-based fluorescent chemosensors for the detection of metal ions is an active area of research nih.govchemisgroup.uselsevierpure.comrsc.org. The binding of a metal ion to the benzimidazole ligand can modulate its fluorescence properties, allowing for the sensitive and selective detection of the target analyte. While specific studies on this compound as a chemosensor are not widely reported, its structural similarity to known chemosensors suggests its potential in this area.

The ability of this molecule to form ordered assemblies also opens up possibilities for the creation of "smart" materials that respond to external stimuli such as light, heat, or the presence of specific chemical species. The formation of supramolecular gels, as mentioned earlier, is one example of a stimulus-responsive material.

Utilization in Analytical Chemistry Method Development

In analytical chemistry, there is a constant need for new reagents, standards, and probes to improve the sensitivity, selectivity, and efficiency of analytical methods. This compound and its derivatives have potential applications in this field.

Given its well-defined chemical structure and stability, this compound could serve as a primary standard for the quantification of related benzimidazole derivatives in various matrices. The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for the quality control of pharmaceuticals and other chemical products researchgate.netnih.govresearchgate.net. The use of a well-characterized standard is essential for the validation of these methods.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-1H-benzimidazole-6-carboxylic acid?

Methodological Answer: The synthesis of this compound can be approached via oxidation of its aldehyde precursor, 5-Methoxy-1H-benzimidazole-6-carbaldehyde. For example, potassium permanganate (KMnO₄) in an acidic medium (e.g., H₂SO₄) effectively oxidizes the aldehyde group to a carboxylic acid . Alternative routes may involve functionalizing benzimidazole scaffolds through nucleophilic substitution or cyclization reactions, as seen in related compounds like 5-Amino-1H-benzimidazole-6-carboxylic acid, where amino and carboxylic acid groups are introduced via multi-step protocols .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via recrystallization or column chromatography.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR to confirm the methoxy (-OCH₃) and carboxylic acid (-COOH) groups. Compare chemical shifts with structurally similar compounds (e.g., 6-Methoxy-1H-indazole-5-carboxylic acid, δ ~12.5 ppm for COOH in ¹H NMR) .
  • X-ray Crystallography: Use SHELX software for structure refinement . For example, crystal data for benzimidazole dicarboxylic acid derivatives (e.g., space group C2/c, monoclinic systems) can guide unit-cell parameter optimization .
  • Mass Spectrometry: Confirm molecular weight (e.g., m/z ~192.17 for analogous methoxy-benzimidazole-carboxylic acids) .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

  • Computational Validation: Apply density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental results. The Colle-Salvetti correlation-energy functional (adapted for local kinetic-energy density) can refine electronic structure predictions .
  • Redundancy in Characterization: Cross-validate using multiple techniques (e.g., XRD for bond lengths/angles vs. DFT-optimized geometries) .
  • Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled precursors to eliminate signal overlap in NMR .

Case Study:
Inconsistent ¹H NMR peaks for benzimidazole derivatives may arise from tautomerism. Resolve this by analyzing temperature-dependent NMR or using X-ray crystallography to confirm dominant tautomeric forms .

Q. What strategies optimize yield in multi-step syntheses of methoxy-benzimidazole-carboxylic acid derivatives?

Methodological Answer:

  • Stepwise Optimization:
    • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during methoxy or carboxylic acid functionalization .
    • Catalysis: Employ Pd/C or enzymes for selective reductions/oxidations (e.g., NaBH₄ for aldehyde intermediates) .
  • Reaction Monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation.
  • Purification: Apply preparative HPLC for polar intermediates or chiral derivatives .

Example Protocol:

Synthesize 5-Methoxy-1H-benzimidazole-6-carbaldehyde via nucleophilic substitution.

Oxidize to carboxylic acid using KMnO₄/H₂SO₄ (85% yield reported for analogous reactions) .

Purify via recrystallization (ethanol/water) to ≥95% purity.

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For benzimidazole derivatives, prioritize ATP-binding pockets or protease active sites .
  • QSAR Modeling: Correlate electronic properties (e.g., HOMO-LUMO gaps from DFT) with bioactivity data from analogous compounds .

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic bond-length data?

Methodological Answer:

  • Error Analysis: Compare estimated standard deviations (ESDs) in XRD data with DFT-predicted bond lengths. Discrepancies >3σ may indicate experimental artifacts (e.g., crystal packing effects) .
  • Dynamic Effects: Use molecular dynamics (MD) simulations to assess thermal motion’s impact on XRD measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.